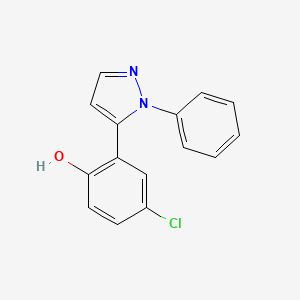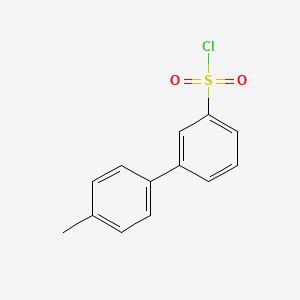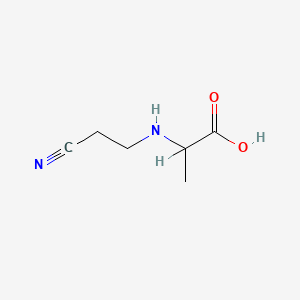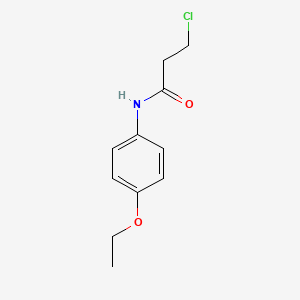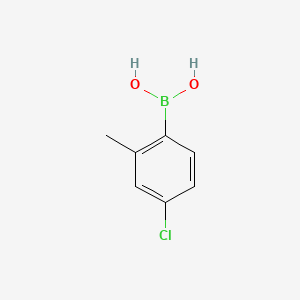
4-Chloro-2-methylphenylboronic acid
Vue d'ensemble
Description
4-Chloro-2-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BClO2 and a molecular weight of 170.40 . It is used as a reagent in the preparation of biologically active molecules .
Synthesis Analysis
The synthesis of 4-Chloro-2-methylphenylboronic acid involves a two-step process. First, 4-chloro-aniline reacts with hydrogen chloride, then sodium nitrite in methanol in water at 0 - 5℃ for 0.5 h. The second step involves a reaction with tetrahydroxydiboron in methanol in water at 20℃ for 1 h .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylphenylboronic acid consists of seven carbon atoms, eight hydrogen atoms, one boron atom, one chlorine atom, and two oxygen atoms .Chemical Reactions Analysis
4-Chloro-2-methylphenylboronic acid is involved in various chemical reactions. For instance, it participates in the catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
4-Chloro-2-methylphenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 314.9±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling in Organic Chemistry
- Summary of the Application : The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used in the field of organic chemistry for the synthesis of various organic compounds. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results or Outcomes : The SM coupling has been successful in creating new carbon-carbon bonds under mild conditions. This has made it a popular choice for the synthesis of various organic compounds in the field of organic chemistry .
Preparation of Axially-Chiral Biarylphosphonates
- Summary of the Application : This application involves the preparation of axially-chiral biarylphosphonates . This is a significant process in the field of organic chemistry, particularly in the synthesis of chiral molecules.
- Methods of Application : The process involves asymmetric Suzuki coupling catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .
- Results or Outcomes : The outcome of this process is the production of axially-chiral biarylphosphonates .
Preparation of Arylpyrimidines
- Summary of the Application : Arylpyrimidines are important compounds in medicinal chemistry due to their wide range of biological activities .
- Methods of Application : The preparation of arylpyrimidines involves the use of 4-Chloro-2-methylphenylboronic acid in regioselective acetoxylation .
Preparation of Axially-Chiral Biarylphosphonates
- Summary of the Application : This application involves the preparation of axially-chiral biarylphosphonates . This is a significant process in the field of organic chemistry, particularly in the synthesis of chiral molecules.
- Methods of Application : The process involves asymmetric Suzuki coupling catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .
- Results or Outcomes : The outcome of this process is the production of axially-chiral biarylphosphonates .
Preparation of Arylpyrimidines
- Summary of the Application : Arylpyrimidines are important compounds in medicinal chemistry due to their wide range of biological activities .
- Methods of Application : The preparation of arylpyrimidines involves the use of 4-Chloro-2-methylphenylboronic acid in regioselective acetoxylation .
- Results or Outcomes : The result of this process is the production of arylpyrimidines .
Preparation of N-Arylated Azoles
- Summary of the Application : N-Arylated azoles are significant in the field of medicinal chemistry due to their wide range of biological activities .
- Methods of Application : The preparation of N-arylated azoles involves the use of 4-Chloro-2-methylphenylboronic acid in copper fluorapatite-catalyzed arylation .
- Results or Outcomes : The result of this process is the production of N-arylated azoles .
Safety And Hazards
Orientations Futures
The Suzuki–Miyaura (SM) cross-coupling reaction, which uses organoboron reagents like 4-Chloro-2-methylphenylboronic acid, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that 4-Chloro-2-methylphenylboronic acid could have significant future applications in organic synthesis.
Propriétés
IUPAC Name |
(4-chloro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXXSLUUAWHGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407549 | |
| Record name | 4-Chloro-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylphenylboronic acid | |
CAS RN |
209919-30-2 | |
| Record name | 4-Chloro-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloro-2-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



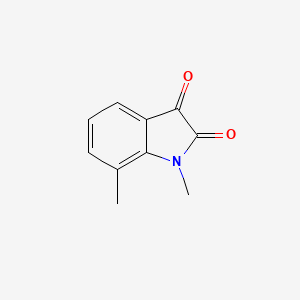
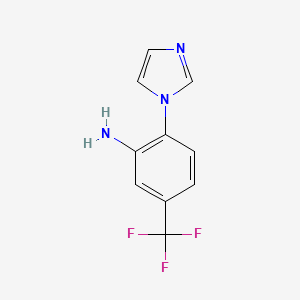
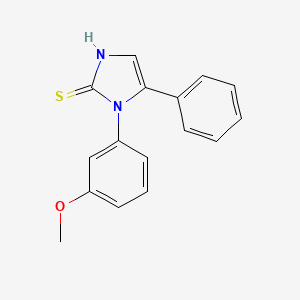
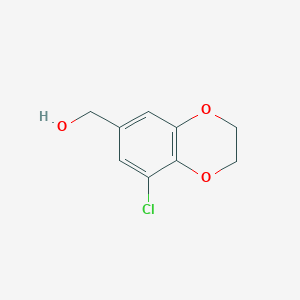
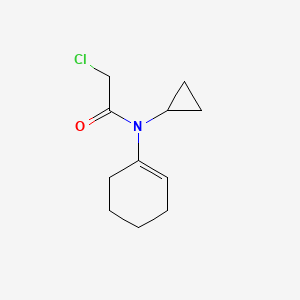
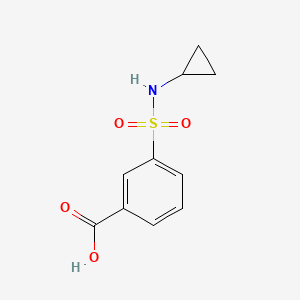
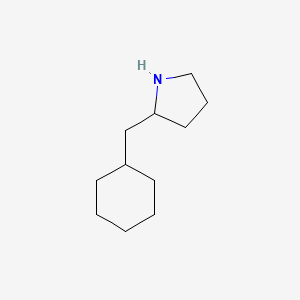
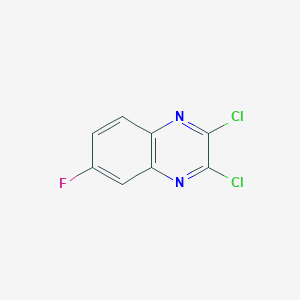
![2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol](/img/structure/B1352991.png)
